5-Nitrosalicylic acid

Catalog No.
S571163
CAS No.
96-97-9
M.F
C7H5NO5
M. Wt
183.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitrosalicylic acid

CAS Number

96-97-9

Product Name

5-Nitrosalicylic acid

IUPAC Name

2-hydroxy-5-nitrobenzoic acid

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

InChI

InChI=1S/C7H5NO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9H,(H,10,11)

InChI Key

PPDRLQLKHRZIJC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O

Synonyms

Anilotic acid; NSC 175998; NSC 183; 2-Hydroxy-5-nitrobenzoic Acid; 5-Nitro-2-hydroxybenzoic Acid;

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O

Analytical Chemistry:

  • Indicator: 5-NSA can act as a pH indicator, changing color depending on the acidity of a solution. It is yellow in acidic solutions and red in alkaline solutions . This property allows researchers to monitor and track changes in pH during various chemical reactions.

Organic Synthesis:

  • Intermediate: 5-NSA serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides . Its presence introduces a nitro group and a carboxylic acid group, facilitating further chemical modifications.

Environmental Science:

  • Biodegradation Studies: 5-NSA is used in biodegradation studies to assess the ability of microorganisms to break down various organic compounds. Its degradation rate can be monitored to evaluate the effectiveness of microbial communities in environmental remediation efforts .

Material Science:

  • Sensor Development: Recent research explores 5-NSA's potential in developing sensors for detecting specific molecules. Its properties, like conductivity and interaction with target molecules, are under investigation for designing innovative sensors .

Other Applications:

  • Beyond the mentioned areas, 5-NSA has been studied for its potential applications in various fields, including:
    • Corrosion inhibition
    • Antimicrobial activity
    • Medicinal chemistry

5-Nitrosalicylic acid, also known as anilotic acid or 2-hydroxy-5-nitrobenzoic acid, is an organic compound with the molecular formula C₇H₅N₁O₅. It is a colorless, amorphous solid that is soluble in water and exhibits no distinct odor at room temperature . This compound serves as an important intermediate in organic synthesis and pharmaceuticals, particularly in the production of mesalazine, a drug used to treat inflammatory bowel diseases .

The primary method for synthesizing 5-nitrosalicylic acid involves the nitration of salicylic acid using a mixture of nitric acid and acetic acid. The reaction can be summarized as follows:

  • Nitration Reaction:
    Salicylic Acid+Nitric Acid5 Nitrosalicylic Acid+By products\text{Salicylic Acid}+\text{Nitric Acid}\rightarrow \text{5 Nitrosalicylic Acid}+\text{By products}

The nitration process can be influenced by various factors such as temperature, concentration of reactants, and the presence of solvents. Studies indicate that different nitrating systems yield comparable results in terms of product formation, with the nitric acid/acetic acid system being noted for its efficiency and reduced waste generation .

5-Nitrosalicylic acid exhibits notable biological activities, particularly as an anti-inflammatory agent. Its derivative, mesalazine, is recognized for its effectiveness in treating ulcerative colitis and Crohn's disease. The mechanism of action involves inhibition of leukotriene synthesis and modulation of inflammatory mediators . Additionally, research suggests that 5-nitrosalicylic acid may have antioxidant properties and could play a role in protecting cells from oxidative stress .

Nitration Method

The most common synthesis method for 5-nitrosalicylic acid involves the nitration of salicylic acid using nitric acid in an acetic acid medium. This method allows for controlled nitration and minimizes by-product formation.

Hydrogenation Method

Another approach includes hydrogenating 5-nitrosalicylic acid to produce 5-aminosalicylic acid. This process typically employs catalysts such as palladium or platinum under specific conditions of temperature and pressure .

5-Nitrosalicylic acid has several applications across different fields:

  • Pharmaceuticals: It is primarily used as an intermediate in the synthesis of mesalazine.
  • Agrochemicals: The compound finds utility in developing herbicides and pesticides.
  • Dyes: It serves as a precursor in the manufacture of various dyes.
  • Research: Its derivatives are often studied for their potential therapeutic effects against various diseases .

Studies on the interactions involving 5-nitrosalicylic acid have highlighted its role in atmospheric chemistry. It has been identified as a significant contributor to particulate matter pollution, particularly during winter months due to its secondary formation from salicylic acids under high nitrogen oxides conditions . Furthermore, its interactions with other nitro compounds suggest it may influence the photochemical behavior of atmospheric aerosols.

Several compounds share structural similarities with 5-nitrosalicylic acid. Below is a comparison highlighting their unique features:

Compound NameStructure TypeKey Features
3-Nitrosalicylic AcidIsomerPrimarily formed from combustion emissions; weaker correlation with particulate matter compared to 5-nitrosalicylic acid.
Salicylic AcidParent CompoundPrecursor to 5-nitrosalicylic acid; used in various medicinal applications.
5-Aminosalicylic AcidHydrogenated DerivativeActive pharmaceutical ingredient; used directly in treating inflammatory bowel diseases.

Unique Characteristics of 5-Nitrosalicylic Acid

  • Nitration Source: Primarily produced through secondary formation processes rather than direct emissions.
  • Biological Activity: Exhibits anti-inflammatory properties distinct from its analogs, especially relevant in therapeutic contexts.

XLogP3

2.3

LogP

2.34 (LogP)

Melting Point

229.5 °C

UNII

82L9G7FYZ3

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 63 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 56 of 63 companies with hazard statement code(s):;
H315 (98.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

96-97-9

Wikipedia

5-nitrosalicylic acid

General Manufacturing Information

Benzoic acid, 2-hydroxy-5-nitro-: ACTIVE

Dates

Modify: 2023-08-15
Kalyoncu et al. Enzymatic hydrolysis by transition-metal dependent nucleophilic aromatic substitution. Nature Chemical Biology, doi: 10.1038/nchembio.2191, published online 3 October 2016

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